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Abstract
Sarizotan (EMD-128,130) is a potent and selective ligand for serotonin 5-HT1A and dopamine

D2-like receptors. Initially investigated for its antipsychotic potential and later for the treatment

of L-DOPA-induced dyskinesia in Parkinson's disease, its development was ultimately

redirected towards treating respiratory disturbances in Rett syndrome. Despite promising

preclinical results, Sarizotan failed to meet its primary endpoints in pivotal clinical trials, leading

to the discontinuation of its development. This technical guide provides a comprehensive

overview of the discovery, synthesis, and pharmacological characterization of Sarizotan,

offering valuable insights for researchers in the fields of medicinal chemistry and

neuropharmacology.

Discovery and Rationale
While specific details of the initial screening and lead optimization program for Sarizotan are

not extensively published, its development emerged from research into compounds with mixed

5-HT1A receptor agonism and dopamine D2 receptor antagonism. This dual mechanism was

hypothesized to offer a unique therapeutic profile for treating psychoses and motor disorders.

The rationale was that 5-HT1A receptor activation could mitigate the extrapyramidal side

effects associated with D2 receptor blockade, a common issue with traditional antipsychotics.

Later, the understanding of serotonin's role in respiratory control led to the investigation of
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Sarizotan for Rett syndrome, a neurodevelopmental disorder characterized by breathing

abnormalities.[1][2][3]

Chemical Synthesis
The synthesis of Sarizotan involves a multi-step process, with the key chiral intermediate being

(R)-2-(aminomethyl)chromane. The overall synthetic route can be summarized as follows:

Synthesis of the (R)-2-(aminomethyl)chromane intermediate:

A crucial step in the synthesis is the resolution of the racemic 2-(aminomethyl)chromane. This

is achieved by recrystallization of the diastereomeric salts formed with N-tosyl-L-proline, which

yields the desired (R)-enantiomer.[4] An alternative approach involves the asymmetric

synthesis of this intermediate to avoid the resolution step.

Final Assembly of Sarizotan:

The final step involves the alkylation of the (R)-2-(aminomethyl)chromane with 3-

(chloromethyl)-5-(4-fluorophenyl)pyridine in the presence of a non-nucleophilic base such as N-

methylmorpholine. This reaction couples the two key fragments to yield Sarizotan.[4]

A logical workflow for the synthesis is depicted below:
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Synthesis of Sarizotan
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A simplified workflow for the synthesis of Sarizotan.

Pharmacological Profile
Sarizotan is characterized by its high affinity for serotonin 5-HT1A receptors and moderate to

high affinity for dopamine D2-like receptors (D2, D3, and D4).[3][5]

Receptor Binding Affinity
The binding affinities of Sarizotan for various neurotransmitter receptors have been

determined through radioligand binding assays. The data consistently show a high affinity for
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the human 5-HT1A receptor and a preference for D4 and D3 receptors over the D2 subtype.

Receptor Species Ki (nM) IC50 (nM)

5-HT1A Human ~0.1 0.1

Rat 6.5

Dopamine D2 Human 17

Rat 15.1

Dopamine D3 Human 6.8

Dopamine D4.2 Human 2.4

5-HT1B Rat 600

5-HT1D Calf 500

5-HT2A Human 587

5-HT2B Human 108

5-HT2C Pig 800

5-HT3 NG 108 cells 3500

5-HT5A Human 313

5-HT6 Human 3300

5-HT7 Human 10

Data compiled from MedChemExpress product data sheet.

Functional Activity
Functional assays have revealed that Sarizotan acts as a full agonist at the 5-HT1A receptor.

Its activity at dopamine D2-like receptors is more complex, demonstrating partial agonist or

antagonist properties depending on the specific receptor subtype and the signaling pathway

being measured.[3][6]
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Receptor
Subtype

Assay System
Functional
Response

EC50 (nM) IC50 (nM)

5-HT1A cAMP Inhibition Full Agonist

D2S

G-protein

coupled inward

rectifier K+

channels

Partial Agonist 29

Antagonist 52

Adenylyl Cyclase Partial Agonist 0.6

D2L

G-protein

coupled inward

rectifier K+

channels

Partial Agonist 23

Antagonist 121

Adenylyl Cyclase Full Agonist 0.51

D3

G-protein

coupled inward

rectifier K+

channels

Full Agonist 5.6

Adenylyl Cyclase Full Agonist 0.47

D4.2

G-protein

coupled inward

rectifier K+

channels

Partial Agonist 4.5

Adenylyl Cyclase Full Agonist 0.48

D4.4

G-protein

coupled inward

rectifier K+

channels

Full Agonist 5.4

Adenylyl Cyclase Full Agonist 0.23
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Data from a study by P. Sokoloff, et al.[6]

Mechanism of Action and Signaling Pathways
Sarizotan exerts its effects through the modulation of two key G-protein coupled receptor

(GPCR) signaling pathways: the serotonin 5-HT1A receptor and the dopamine D2 receptor

pathways.

5-HT1A Receptor Signaling
The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gαi/o). As a full agonist,

Sarizotan binding to the 5-HT1A receptor leads to the dissociation of the G-protein subunits.

The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular

cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The

dissociated Gβγ subunit can also directly modulate the activity of other downstream effectors,

such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal

hyperpolarization.
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Sarizotan 5-HT1A Receptor Signaling
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Sarizotan's agonism at the 5-HT1A receptor leads to neuronal inhibition.
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Dopamine D2 Receptor Signaling
Similar to the 5-HT1A receptor, the dopamine D2 receptor also couples to Gαi/o proteins. As a

partial agonist/antagonist, Sarizotan's effect on this pathway is more nuanced. In the absence

of the endogenous ligand dopamine, Sarizotan can weakly activate the receptor (partial

agonism), leading to a submaximal inhibition of adenylyl cyclase. In the presence of high

concentrations of dopamine, Sarizotan acts as an antagonist, competing with dopamine for

receptor binding and thereby reducing the overall inhibitory signal.

Sarizotan D2 Receptor Signaling
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Sarizotan's mixed activity at the D2 receptor modulates dopaminergic signaling.

Experimental Protocols
The following sections outline the general methodologies used for the in vitro characterization

of Sarizotan.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Sarizotan for 5-HT1A and dopamine D2

receptors.

General Protocol (adapted for D2 receptor with [3H]-Spiperone):[2][7][8][9][10]

Membrane Preparation: Crude membrane fractions are prepared from cells stably

expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, pH 7.4, with various salts such as

NaCl, KCl, CaCl2, and MgCl2.

Competition Binding: A fixed concentration of the radioligand (e.g., [3H]-Spiperone, typically

at a concentration 2-3 times its Kd) is incubated with the receptor membranes in the

presence of increasing concentrations of unlabeled Sarizotan.

Non-specific Binding: Non-specific binding is determined in the presence of a high

concentration of a saturating, unlabeled ligand (e.g., 10 µM (+)-butaclamol).

Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).

Filtration: The reaction is terminated by rapid filtration through glass fiber filters (pre-soaked

in polyethyleneimine) to separate bound from free radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.
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Data Analysis: The IC50 value (the concentration of Sarizotan that inhibits 50% of the

specific binding of the radioligand) is determined by non-linear regression analysis. The Ki

value is then calculated using the Cheng-Prusoff equation.

A similar protocol would be employed for the 5-HT1A receptor, using a suitable radioligand

such as [3H]-8-OH-DPAT.

Functional cAMP Assay
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of

Sarizotan at 5-HT1A and D2 receptors by measuring its effect on cAMP levels.

General Protocol:

Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are

cultured to an appropriate confluency in 96-well plates.

Assay Buffer: A physiological buffer such as HBSS, often supplemented with a

phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

Agonist Mode: To assess agonist activity, cells are incubated with increasing concentrations

of Sarizotan.

Antagonist Mode: To assess antagonist activity, cells are pre-incubated with increasing

concentrations of Sarizotan, followed by stimulation with a fixed concentration of a known

agonist (e.g., dopamine for the D2 receptor) at its EC80.

cAMP Stimulation (for Gαi/o coupled receptors): Forskolin is often used to stimulate adenylyl

cyclase and raise basal cAMP levels, allowing for the measurement of inhibition.

Incubation: The cells are incubated for a sufficient time to allow for changes in intracellular

cAMP levels (e.g., 30 minutes).

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is

measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for

antagonists) values are calculated using non-linear regression. The maximal effect (Emax) is
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also determined to classify the compound as a full or partial agonist.

Clinical Development and Discontinuation
Sarizotan was initially developed by Merck KGaA for the treatment of L-DOPA-induced

dyskinesia in Parkinson's disease.[8] However, it failed to meet its primary efficacy endpoints in

Phase III studies (PADDY I and PADDY II), leading to the discontinuation of its development for

this indication in 2006.[8]

Later, Newron Pharmaceuticals acquired the rights to Sarizotan and initiated a clinical

development program for the treatment of respiratory symptoms in Rett syndrome.[1] This was

based on strong preclinical data in mouse models of the disease, where Sarizotan was shown

to reduce apnea by approximately 75-80%.[11] Despite these promising preclinical findings, the

Phase 2/3 STARS trial also failed to meet its primary and secondary endpoints, with Sarizotan
not showing a significant reduction in apnea episodes compared to placebo.[1] Consequently,

the development of Sarizotan for Rett syndrome was terminated in 2020.[1]

Conclusion
Sarizotan represents a well-characterized pharmacological tool with a distinct profile as a 5-

HT1A receptor full agonist and a D2-like receptor partial agonist/antagonist. While its clinical

development was ultimately unsuccessful, the extensive preclinical and clinical research

conducted with Sarizotan has contributed to a better understanding of the roles of the

serotonergic and dopaminergic systems in motor control and respiratory function. The data and

methodologies presented in this whitepaper provide a valuable resource for researchers

working on the development of novel therapeutics targeting these systems. The story of

Sarizotan also serves as a poignant reminder of the challenges in translating promising

preclinical findings into clinically effective treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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